1,2-Dibromo-4-fluoro-5-iodobenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1,2-dibromo-4-fluoro-5-iodobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2FI/c7-3-1-5(9)6(10)2-4(3)8/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHBXOGPDCQLVRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)Br)I)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2FI | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1,2 Dibromo 4 Fluoro 5 Iodobenzene and Its Derivatives
Direct Halogenation Strategies
Direct halogenation involves the stepwise introduction of halogen atoms onto a simpler aromatic precursor. The success of this approach is highly dependent on the directing effects of the substituents already present on the ring and the specific reaction conditions employed.
Electrophilic aromatic substitution is a fundamental method for introducing halogen atoms to a benzene (B151609) ring. doubtnut.comacs.orgnih.gov For a substrate like 1,2-Dibromo-4-fluoro-5-iodobenzene, a plausible synthetic route would involve the sequential halogenation of a fluorinated benzene derivative.
For instance, starting with 4-fluorotoluene, one could perform a double bromination followed by iodination. The regioselectivity of these steps is critical. The fluorine atom is an ortho-, para-director, while the bromine and iodine atoms are also ortho-, para-directing but deactivating. The interplay of these electronic effects, along with steric hindrance, dictates the final substitution pattern.
Another potential route involves the Sandmeyer reaction, a versatile method for introducing a wide range of substituents onto an aromatic ring via a diazonium salt intermediate. google.comgoogle.com This approach would typically start with a suitably substituted aniline (B41778). For example, a potential precursor like 3,4-dibromo-5-fluoroaniline (B1448707) could be synthesized and then subjected to a diazotization reaction using sodium nitrite (B80452) in the presence of a strong acid, followed by the introduction of iodine using potassium iodide to yield the target compound. acs.orggoogle.comacs.orggoogle.com
The regiochemical outcome of electrophilic halogenation is governed by the electronic and steric properties of the substituents on the benzene ring. In the case of precursors to this compound, the fluorine atom, being a strongly activating ortho-, para-director, will significantly influence the position of incoming electrophiles. acs.org Conversely, the bromo and iodo substituents are deactivating yet still direct incoming groups to the ortho and para positions.
When multiple halogens are present, predicting the exact site of further substitution can be challenging. For example, in the iodination of a dibromofluorobenzene precursor, the position of iodination will be directed by the combined electronic effects of the existing halogens and will preferentially occur at the most activated, sterically accessible position. The relative reactivity of the different positions on the ring must be carefully considered to achieve the desired 1,2-dibromo-4-fluoro-5-iodo substitution pattern. Computational models and empirical data from similar systems are often used to predict the most likely outcome. nih.gov
Transition-Metal-Catalyzed Cross-Coupling Reactions
Transition-metal-catalyzed cross-coupling reactions are powerful tools for the selective functionalization of polyhalogenated aromatic compounds. chemimpex.com These methods allow for the formation of new carbon-carbon and carbon-heteroatom bonds at specific halogenated sites.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Stille reactions, are widely employed for the functionalization of aryl halides. libretexts.orgorganic-chemistry.org In the context of this compound, these reactions offer a pathway to selectively introduce a variety of organic groups at the different halogenated positions. The general scheme for these reactions involves the coupling of the aryl halide with an organometallic reagent in the presence of a palladium catalyst and a base.
Suzuki-Miyaura Coupling: Employs an organoboron reagent (e.g., a boronic acid or ester). nih.govrsc.orgresearchgate.netnih.gov
Sonogashira Coupling: Utilizes a terminal alkyne as the coupling partner, often with a copper(I) co-catalyst. nih.govlibretexts.orgorganic-chemistry.orgresearchgate.net
Stille Coupling: Involves an organotin reagent.
The key to selective functionalization in a polyhalogenated compound like this compound lies in the differential reactivity of the carbon-halogen bonds.
Achieving site-selective functionalization at the bromine centers in the presence of a more reactive iodine atom is a significant challenge. The general reactivity trend for halogens in palladium-catalyzed cross-coupling is I > Br > Cl > F. Therefore, the C-I bond will typically react preferentially.
To achieve selective coupling at a C-Br bond, one would generally need to first functionalize the more reactive C-I position. Alternatively, specialized catalytic systems that exhibit a preference for C-Br bond activation over C-I could be employed, although this is less common. Ligand design and the choice of reaction conditions can sometimes be tuned to influence the site-selectivity of the cross-coupling reaction. nih.govacs.org
The carbon-iodine bond is the most labile of the carbon-halogen bonds (excluding C-F) and is therefore the most reactive site in palladium-catalyzed cross-coupling reactions. This inherent reactivity allows for highly site-selective functionalization at the iodine-bearing carbon of this compound.
By carefully controlling the reaction conditions, such as using a mild base and a suitable palladium catalyst, it is possible to selectively couple a wide range of nucleophiles at the C-I position while leaving the C-Br bonds intact for potential subsequent transformations. libretexts.org This selective reactivity is a cornerstone of synthetic strategies aimed at the stepwise elaboration of polyhalogenated aromatic scaffolds.
Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura, Sonogashira, Stille)
Challenges in Carbon-Fluorine (C-F) Activation and Functionalization
The activation and functionalization of carbon-fluorine (C-F) bonds are among the most significant challenges in organic chemistry. nih.gov This difficulty is primarily due to the C-F bond's exceptional strength (typically 110-130 kcal/mol), which makes it the strongest single bond to carbon. springernature.com Consequently, cleaving this bond often requires harsh reaction conditions, such as high temperatures, or the use of highly reactive reagents. researchgate.net
For polyfluoroarenes, several strategies have been developed, though they come with limitations. A common approach involves the use of a directing group in the ortho-position to facilitate metal-catalyzed C-F bond activation. researchgate.net In the absence of such directing groups, the inertness of the C-F bond makes its selective cleavage in the presence of more reactive halogens like iodine and bromine, as in this compound, exceedingly difficult. The high energy barrier for the reductive elimination step in catalytic cycles involving C-F bonds is another major hurdle. acs.org While methods using photocatalysis or strong Lewis acids are emerging, the selective functionalization of the C-F bond in a complex molecule like this compound without affecting other sites remains a formidable synthetic obstacle. springernature.comresearchgate.net
Nickel-Catalyzed Cross-Coupling
Nickel catalysis has emerged as a cost-effective and powerful alternative to palladium for cross-coupling reactions, demonstrating high activity and unique reactivity patterns. rsc.org Nickel catalysts are effective in a variety of transformations, including Suzuki, Sonogashira, and Negishi couplings, and are particularly adept at activating less reactive C-Cl and C-O bonds. issuu.com In the context of polyhalogenated substrates, nickel catalysts can facilitate cross-coupling reactions that are often challenging for palladium systems. nih.govacs.org For instance, nickel catalysts have been successfully employed in the cross-coupling of aryl fluorides, often with the aid of directing groups to achieve regioselectivity. acs.org
While the literature contains numerous examples of nickel-catalyzed cross-couplings of various aryl halides, nih.govnih.gov specific studies detailing the nickel-catalyzed reactions of this compound were not prominently found in the surveyed literature. However, the principles of nickel catalysis suggest its potential utility. A nickel-catalyzed process could offer alternative selectivity compared to palladium, potentially enabling the functionalization of the C-Br bonds under conditions where a palladium catalyst might show different reactivity. The development of such a protocol would be highly valuable for the stepwise diversification of the this compound scaffold.
Metalation and Halogen-Lithium Exchange Reactions
Metalation and halogen-lithium exchange reactions are powerful tools for the functionalization of aromatic rings, allowing for the regioselective introduction of various substituents.
Directed Ortho-Metalation Strategies
Directed ortho-metalation (DoM) relies on the ability of a substituent to direct deprotonation to its ortho-position by a strong base, typically an organolithium reagent. The fluorine atom is known to be a modest ortho-directing group. nih.gov In the context of a polyhalogenated benzene ring, the interplay of the directing effects of all present halogens would determine the site of metalation. For a hypothetical precursor such as 1,2-dibromo-4-fluorobenzene, the fluorine atom would direct lithiation to the 3-position. Subsequent quenching with an iodinating agent would, in principle, lead to the desired product. However, the presence of two bromine atoms, which are prone to halogen-lithium exchange, complicates this approach.
Regioselective Halogen-Lithium Exchange
Halogen-lithium exchange is a rapid reaction that typically occurs preferentially with heavier halogens. The order of reactivity is generally I > Br > Cl > F. psu.edu This selectivity provides a more predictable route for the synthesis of this compound.
A plausible synthetic approach would involve the regioselective lithium-halogen exchange of a precursor containing both bromine and iodine. For instance, treatment of a hypothetical 1,2,5-tribromo-4-fluorobenzene with an organolithium reagent at low temperature would be expected to result in the selective exchange of one of the bromine atoms. However, a more controlled strategy would be to introduce the iodine last. A key consideration is the relative positions of the halogens and their influence on the stability of the resulting aryllithium species. In dihaloarenes, site-selective halogen-lithium exchange can be achieved to generate aryne precursors for cycloaddition reactions. unizin.org For instance, the reaction of 1-bromo-2-iodobenzene (B155775) with n-butyllithium results in selective iodine-lithium exchange. unizin.org
A practical strategy could involve the lithiation of 1,2-dibromo-4-fluorobenzene. Studies on the lithiation of fluorinated bromobenzenes have shown that butyllithium (B86547) in ether-hexane cleanly effects bromine-lithium exchange. psu.edu Subsequent reaction of the resulting lithiated species with an iodine source, such as molecular iodine, would then yield the target compound. The regioselectivity of the initial lithiation would be critical.
| Precursor | Reagent | Expected Intermediate | Quenching Agent | Product |
| 1,2-Dibromo-4-fluorobenzene | n-BuLi | 2-Bromo-5-fluoro-phenyllithium or 3-bromo-4-fluorophenyllithium | I₂ | 1-Bromo-2-iodo-4-fluorobenzene or 1-bromo-4-fluoro-2-iodobenzene |
| 1-Bromo-2-iodo-4-fluorobenzene | n-BuLi | 1-Bromo-4-fluoro-2-lithiated benzene | Br₂ | 1,2-Dibromo-4-fluoro-iodobenzene |
Table 1: Hypothetical Regioselective Halogen-Lithium Exchange Reactions
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a viable pathway for the introduction of substituents on highly halogenated aromatic rings, particularly when activated by electron-withdrawing groups. While halogens themselves are deactivating, they are ortho, para-directors in electrophilic substitutions. In SNAr, the high electronegativity of fluorine makes it a good leaving group, especially when activated by other substituents. For a compound like this compound, the fluorine atom could potentially be displaced by a nucleophile. However, for the synthesis of this compound via SNAr, one would need to start with a precursor that already contains three of the four desired halogens and introduce the fourth via nucleophilic substitution. Given the nature of the halogens, this is a less common strategy for introducing another halogen.
Photochemical and Photoredox Catalysis in Functionalization
Convergent and Stepwise Synthetic Strategies
Due to the high degree of substitution and the specific arrangement of the four different halogens, a stepwise synthetic strategy is the most practical approach for the synthesis of this compound. Convergent strategies, where different fragments of the molecule are synthesized separately and then combined, are less suited for this particular target.
A plausible and common stepwise approach involves the modification of a pre-existing substituted benzene ring through a series of electrophilic aromatic substitutions and/or Sandmeyer reactions. The order of introduction of the substituents is critical and is dictated by their directing effects. unizin.orgorganicchemistrytutor.comlibretexts.org
A likely synthetic sequence would start with a commercially available aniline derivative. For example, starting from 3,4-dibromo-5-fluoroaniline, a Sandmeyer reaction could be employed to introduce the iodine atom. The Sandmeyer reaction is a well-established method for the conversion of an aryl amine to an aryl halide via a diazonium salt intermediate. nih.govorganic-chemistry.org
Plausible Stepwise Synthesis:
Diazotization: 3,4-Dibromo-5-fluoroaniline is treated with a source of nitrous acid (e.g., sodium nitrite in the presence of a strong acid) to form the corresponding diazonium salt.
Iodination (Sandmeyer-type reaction): The diazonium salt is then reacted with a source of iodide, such as potassium iodide, to yield this compound. organic-chemistry.org
| Starting Material | Reagent 1 (Diazotization) | Reagent 2 (Iodination) | Product |
| 3,4-Dibromo-5-fluoroaniline | NaNO₂, H₂SO₄ | KI | This compound |
Table 2: Plausible Stepwise Synthesis via Sandmeyer Reaction
The synthesis of the required precursor, 3,4-dibromo-5-fluoroaniline, would itself involve a multi-step sequence, likely starting from a simpler fluorinated aniline and introducing the bromine atoms via electrophilic bromination. The directing effects of the amino and fluoro groups would need to be carefully considered to achieve the desired regiochemistry.
Reactivity and Mechanistic Investigations of 1,2 Dibromo 4 Fluoro 5 Iodobenzene
Reactivity Hierarchy of Halogen Substituents (I > Br > Cl > F)
In the context of palladium-catalyzed cross-coupling reactions, the reactivity of halobenzenes is inversely proportional to the carbon-halogen bond dissociation energy. This established principle dictates a clear reactivity hierarchy among the halogens: iodine is more reactive than bromine, which is in turn more reactive than chlorine, with fluorine being the least reactive. nih.govnih.gov This differential reactivity is fundamental to achieving selective functionalization of polyhalogenated aromatic compounds.
For 1,2-dibromo-4-fluoro-5-iodobenzene, this hierarchy implies that the carbon-iodine bond is the most susceptible to oxidative addition by a low-valent palladium catalyst, followed by the carbon-bromine bonds, and finally the highly inert carbon-fluorine bond. This predictable order of reactivity allows for sequential, site-selective cross-coupling reactions. For instance, a Sonogashira coupling has been demonstrated to occur selectively at the iodine-bearing carbon of this compound. nih.govmdpi-res.com This selective reaction with an alkyne leaves the two bromine atoms and the fluorine atom intact for potential subsequent transformations.
This principle of tiered reactivity is a powerful tool in synthetic chemistry, enabling the programmed construction of complex molecules from a single, polyhalogenated starting material. nih.govresearchgate.net
Oxidative Addition Mechanisms in Cross-Coupling Reactions
The initial and often rate-determining step in a palladium-catalyzed cross-coupling cycle is the oxidative addition of the organohalide to the low-valent palladium(0) catalyst. libretexts.orglibretexts.orgutrgv.edu This process involves the insertion of the palladium atom into the carbon-halogen bond, leading to a palladium(II) intermediate. wikipedia.orglibretexts.org The mechanism of this oxidative addition can vary depending on the nature of the halide, the solvent, and the ligands coordinated to the palladium center.
For a polyhalogenated substrate like this compound, the first oxidative addition will preferentially occur at the most labile carbon-halogen bond, which is the C-I bond. nih.govnih.gov The generally accepted mechanisms for this step include a concerted pathway, an SN2-type mechanism, and radical pathways. wikipedia.orglibretexts.orgnih.gov
Concerted Mechanism: This pathway is often proposed for less polar C-X bonds. It involves a three-centered transition state where the C-X bond breaks as new Pd-C and Pd-X bonds form simultaneously. wikipedia.org
SN2-type Mechanism: For more polarized C-X bonds, a nucleophilic attack by the palladium(0) complex on the carbon atom can lead to the displacement of the halide. This pathway is often accompanied by an inversion of stereochemistry if the carbon is a stereocenter. libretexts.orgutrgv.edu
Radical Mechanisms: In some cases, single-electron transfer (SET) from the palladium(0) catalyst to the organohalide can initiate a radical chain reaction. nih.gov
The specific pathway for this compound will be influenced by the reaction conditions. However, the significantly lower bond dissociation energy of the C-I bond compared to the C-Br and C-F bonds ensures its preferential cleavage during the initial oxidative addition step.
Transmetalation and Reductive Elimination Pathways
Following oxidative addition, the catalytic cycle proceeds through two key steps: transmetalation and reductive elimination. nih.govlibretexts.org
Transmetalation is the transfer of an organic group from an organometallic reagent (e.g., an organoboron, organotin, or organozinc compound) to the palladium(II) center, displacing the halide. researchgate.netyoutube.com The mechanism of transmetalation can be either "open" (dissociative) or "cyclic" (associative). researchgate.netacs.org The choice of pathway can be influenced by the nature of the ligands, the solvent, and any additives present. researchgate.netacs.org For instance, in Stille coupling reactions, the transmetalation step is proposed to be the rate-determining step in many cases. youtube.com
Reductive Elimination is the final step of the catalytic cycle, where the two organic groups on the palladium(II) center couple and are eliminated from the metal, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst. wikipedia.orgyoutube.com This step is crucial for catalytic turnover. For reductive elimination to occur, the two groups to be coupled must typically be in a cis orientation on the palladium complex. libretexts.org
Role of Catalysts and Ligands in Modulating Reactivity and Selectivity
The choice of catalyst and, more specifically, the ligands coordinated to the palladium center, plays a paramount role in controlling the reactivity and selectivity of cross-coupling reactions involving polyhalogenated substrates. nih.govnih.gov Ligands can influence the electronic and steric properties of the palladium catalyst, thereby affecting the rates of oxidative addition, transmetalation, and reductive elimination. nih.gov
For instance, bulky and electron-rich phosphine (B1218219) ligands, such as those developed by Buchwald and others, are known to promote the oxidative addition of less reactive aryl chlorides and bromides. nih.gov This is because they stabilize the resulting palladium(II) complex and increase the electron density on the palladium center, making it more nucleophilic.
In the case of this compound, while the inherent reactivity difference between iodine and bromine allows for selective coupling at the iodine position even with conventional catalysts like Pd(PPh₃)₄, more challenging transformations, such as the selective coupling at one of the bromine positions in the presence of the other, would likely require carefully designed catalyst systems. nih.gov By tuning the ligand environment, it is possible to achieve site-selectivity that goes against the intrinsic reactivity of the C-X bonds. nih.gov For example, specific ligands can sterically block certain positions on the aromatic ring, directing the catalyst to another site.
The following table provides examples of palladium catalysts and ligands commonly used in cross-coupling reactions and their general effects:
| Catalyst/Ligand | Common Precursors | Key Characteristics & Effects on Reactivity |
| Triphenylphosphine (PPh₃) | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | A versatile and widely used ligand. Forms stable complexes but can sometimes lead to slower reaction rates with less reactive halides. nih.gov |
| Buchwald-type Ligands (e.g., XPhos, SPhos) | Pd₂(dba)₃, Pd(OAc)₂ | Bulky and electron-rich biaryl phosphines. Highly effective for coupling less reactive aryl chlorides and bromides. nih.gov |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors that form very stable palladium complexes. Can be effective for challenging cross-coupling reactions. nih.gov | |
| Copper(I) Iodide (CuI) | Often used as a co-catalyst in Sonogashira couplings. Facilitates the formation of the copper acetylide, which then undergoes transmetalation with the palladium complex. nih.gov |
Intermediate Species Characterization and Reaction Kinetics
The detailed understanding of a reaction mechanism relies on the characterization of intermediate species and the study of its kinetics. In palladium-catalyzed cross-coupling reactions, various spectroscopic techniques and kinetic studies are employed to elucidate the reaction pathway.
Intermediate Characterization: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and mass spectrometry are invaluable for identifying and characterizing the palladium(II) intermediates formed after oxidative addition and transmetalation. capes.gov.bracs.org For example, the formation of the initial oxidative addition product, [Pd(L)₂(Ar)(I)], where Ar is the 2,3-dibromo-5-fluoro-phenyl group, could potentially be observed and characterized under appropriate conditions.
Reaction Kinetics: Kinetic studies, which measure the rate of a reaction as a function of the concentration of reactants, catalysts, and other species, provide crucial insights into the rate-determining step of the catalytic cycle. nih.gov For instance, determining the reaction order with respect to the aryl halide, the organometallic reagent, and the palladium catalyst can help to distinguish between different mechanistic possibilities. For many Suzuki-Miyaura reactions, the oxidative addition step is the rate-determining step. libretexts.org
While specific kinetic data and detailed characterization of intermediates for reactions involving this compound are not extensively reported in the provided search results, the general principles derived from studies on similar polyhalogenated systems are applicable. nih.govacs.org Further mechanistic investigations focusing on this specific substrate would be beneficial for optimizing its use in complex synthetic sequences.
Computational and Theoretical Studies
Quantum Chemical Calculations
Quantum chemical calculations provide a detailed picture of the electronic distribution and energy of a molecule, which are fundamental to its chemical reactivity.
For polyhalogenated benzenes, DFT calculations can reveal the influence of the different halogen substituents on the electron density of the aromatic ring. The presence of both electron-withdrawing (fluoro) and less electronegative but more polarizable (bromo and iodo) substituents creates a complex electronic environment. This, in turn, dictates the regioselectivity of reactions such as metalation and cross-coupling. DFT calculations have been shown to reliably predict reaction barrier heights in electrophilic aromatic substitutions, with electrostatic interactions playing a dominant role. nih.gov
Frontier Molecular Orbital (FMO) theory simplifies the prediction of reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.comwikipedia.org The energy and spatial distribution of these orbitals are key to understanding how a molecule will interact with other reagents. youtube.comyoutube.com
HOMO (Highest Occupied Molecular Orbital): The HOMO is the orbital from which the molecule is most likely to donate electrons, thus its energy and location are indicative of the molecule's nucleophilicity. In a polyhalogenated benzene (B151609), the HOMO is typically a π-orbital of the benzene ring, but its energy and the distribution of electron density are modulated by the halogen substituents.
LUMO (Lowest Unoccupied Molecular Orbital): The LUMO is the orbital to which the molecule is most likely to accept electrons, reflecting its electrophilicity. The energy of the LUMO is a critical factor in reactions where the aromatic ring acts as an electrophile.
For 1,2-Dibromo-4-fluoro-5-iodobenzene, the interplay of the inductive and resonance effects of the halogens would determine the precise energies and shapes of the HOMO and LUMO. FMO analysis is crucial for predicting the outcomes of pericyclic reactions and other orbital-controlled processes. wikipedia.orgimperial.ac.ukyoutube.com
The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. bohrium.com The MEP map shows regions of negative potential (red/yellow), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack.
In halogenated benzenes, a region of positive electrostatic potential, known as a "σ-hole," can form on the outermost portion of the halogen atom along the C-X bond axis. nih.gov This σ-hole allows the halogen to act as a Lewis acid and participate in halogen bonding, a non-covalent interaction with Lewis bases. The strength of the σ-hole increases with the polarizability and decreases with the electronegativity of the halogen (I > Br > Cl > F). nih.govresearchgate.net Therefore, in this compound, the iodine atom would be the most potent halogen bond donor. chemistryviews.org
The MEP analysis for this molecule would likely reveal a complex potential surface with distinct regions of positive and negative potential, guiding the approach of reagents in chemical reactions.
Bond Dissociation Energy (BDE) is the energy required to break a bond homolytically. In polyhalogenated compounds, the relative BDEs of the carbon-halogen bonds are a key determinant of reactivity, particularly in radical reactions and certain cross-coupling reactions. For aryl halides, the C-X bond strength generally decreases down the group: C-F > C-Cl > C-Br > C-I.
Computational studies on the isomer 1,3-Dibromo-5-fluoro-2-iodobenzene have estimated the C-I bond dissociation energy to be approximately 50 kcal/mol, which is significantly lower than that of the C-Br bond (around 70 kcal/mol). This difference in BDEs explains the preferential reactivity of the iodine atom in many chemical transformations. Recent advancements in machine learning models trained on large quantum chemical datasets have shown high accuracy in predicting BDEs for a wide range of organic molecules, including those with multiple halogen atoms. chemrxiv.orgrsc.org
Table 1: Representative Carbon-Halogen Bond Dissociation Energies
| Bond | Typical BDE (kcal/mol) |
| C-F | ~116 |
| C-Cl | ~84 |
| C-Br | ~72 |
| C-I | ~58 |
Note: These are general values for aryl halides and can vary depending on the specific molecular structure. The calculated value for the C-I bond in 1,3-Dibromo-5-fluoro-2-iodobenzene is ~50 kcal/mol.
Prediction of Site- and Regioselectivity
The presence of multiple, distinct halogen atoms on the benzene ring of this compound makes the prediction of site- and regioselectivity a critical challenge.
Computational models, primarily based on DFT, are instrumental in predicting the regioselectivity of reactions involving polyhalogenated benzenes. These models can calculate the relative energies of reaction intermediates and transition states for reactions occurring at different positions on the aromatic ring.
For instance, in metal-halogen exchange reactions, which are common for activating aryl halides, the selectivity is often dictated by a combination of factors including the acidity of the ring protons and the stability of the resulting organometallic intermediate. Computational studies on the lithiation of substituted benzenes have provided significant insights into the mechanisms governing regioselectivity. The directing effects of the halogen substituents, arising from a combination of inductive effects and their ability to coordinate with the metal, can be effectively modeled.
In the case of this compound, the iodine atom is the most likely site for initial metal-halogen exchange due to the weakness of the C-I bond. However, the directing effects of the other halogens and the steric environment around each potential reaction site would also play a crucial role in determining the final product distribution.
Theoretical Studies on Non-Covalent Interactions
Non-covalent interactions are crucial in determining the solid-state structure and molecular recognition properties of polyhalogenated compounds. mdpi.comnih.govnih.gov For this compound, the interplay of different halogen atoms gives rise to complex and competing non-covalent interactions, which can be dissected using theoretical methods. mdpi.com
A σ-hole is a region of positive electrostatic potential located on the outer surface of a covalently bonded halogen atom, along the extension of the bond axis. mdpi.commdpi.com This positive region arises from the anisotropic distribution of electron density around the halogen. The strength of the σ-hole generally increases with the polarizability and decreases with the electronegativity of the halogen atom, following the trend I > Br > Cl > F. mdpi.comacs.org
In this compound, both the iodine and bromine atoms are expected to possess significant σ-holes, making them potent halogen bond donors. The iodine atom, being the most polarizable, will have the most positive σ-hole. The adjacent electron-withdrawing fluorine atom will further enhance the magnitude of the positive potential on the neighboring iodine and bromine atoms. acs.org Fluorine itself is highly electronegative and typically does not form a positive σ-hole unless bonded to a very strong electron-withdrawing group. mdpi.com Computational studies allow for the precise calculation of the molecular electrostatic potential (MEP) surface, which visualizes and quantifies these σ-holes.
Table 2: General Properties of Halogens Relevant to σ-Hole Interactions
| Halogen Atom | Pauling Electronegativity | Covalent Radius (pm) | Atomic Polarizability (ų) | Typical σ-Hole Magnitude |
| Fluorine (F) | 3.98 | 64 | 0.56 | Negative or weakly positive |
| Bromine (Br) | 2.96 | 114 | 3.05 | Positive |
| Iodine (I) | 2.66 | 133 | 5.35 | Strongly positive |
Halogen bonding (XB) is a highly directional, non-covalent interaction between the positive σ-hole of a halogen atom (the XB donor) and a Lewis base (the XB acceptor). acs.orgiosrjournals.org Computational chemistry, particularly high-level quantum mechanical methods like Møller–Plesset perturbation theory (MP2) and Density Functional Theory (DFT), is instrumental in analyzing the geometry and energetics of these interactions. acs.org
For this compound, several types of halogen bonds are conceivable. The iodine and bromine atoms can act as XB donors, interacting with electron-rich sites such as anions or lone pairs on nitrogen or oxygen atoms. nih.gov The strength of these interactions is predicted to follow the σ-hole trend, with iodine forming stronger halogen bonds than bromine. acs.org
Computational studies on analogous molecules provide valuable insights. For example, a study on 1,2-dibromo-4,5-dimethoxybenzene (B1585919) and 1,2-diiodo-4,5-dimethoxybenzene (B11539) revealed that the bromine atoms preferentially form C-Br···Br-C interactions, while the more potent iodine atoms engage in stronger C-I···O interactions with the methoxy (B1213986) groups. nih.gov This suggests that in this compound, the iodine atom at position 5 would be the primary site for halogen bonding with Lewis bases. The presence of perfluorination in related aryl iodides has been computationally and experimentally shown to significantly increase the strength of the halogen bond. acs.orgrsc.org The single fluorine atom in this compound is expected to similarly enhance the XB donor capabilities of the adjacent halogens.
Table 3: Computationally Derived Interaction Energies for Halogen Bonding in Model Systems
| Halogen Bond Donor | Halogen Bond Acceptor | Interaction Type | Calculated Interaction Energy (kJ/mol) |
| 1,4-Diiodobenzene | 4,4'-Dipyridyl | N···I | 13.19 acs.org |
| 1,4-Diiodotetrafluorobenzene (B1199613) | 4,4'-Dipyridyl | N···I | 24.32 acs.org |
| 3,5-bis-SF₅-iodobenzene | Pyridine | N···I | > 3,5-bis-NO₂-iodobenzene nih.gov |
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is an indispensable tool for elucidating the detailed mechanisms of chemical reactions, including those involving polyhalogenated aromatic compounds. mdpi.com Methods such as Density Functional Theory (DFT) allow for the mapping of potential energy surfaces, identification of transition states, and calculation of reaction barriers, providing a step-by-step understanding of how reactants are converted into products. iosrjournals.org
For this compound, computational modeling could be employed to investigate various potential transformations, such as metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings) or nucleophilic aromatic substitution. Given the different C-X bond strengths (C-I < C-Br), computational models can predict the selectivity of reactions like lithiation or cross-coupling, which are expected to occur preferentially at the more reactive C-I bond.
In the case of electrophilic aromatic substitution, computational modeling can quantify the activating/deactivating and directing effects of the four halogen substituents. By calculating the energies of the intermediate Wheland complexes (sigma complexes) for substitution at the two possible positions (C-3 and C-6), the regiochemical outcome of reactions like nitration or further halogenation can be predicted. nih.gov These models can provide a quantitative basis for the qualitative rules of aromatic substitution, offering a deeper understanding of the reactivity of this complex molecule.
Table 4: Conceptual Steps for Computational Modeling of a Suzuki Coupling Reaction
| Reaction Step | Computational Task | Information Gained |
| Oxidative Addition | Locate transition state (TS) for Pd(0) insertion into C-I and C-Br bonds. | Activation barriers for C-I vs. C-Br bond cleavage; prediction of site selectivity. |
| Transmetalation | Model the transfer of the organic group from the boronic acid/ester to the Pd(II) center. | Energy of the intermediate complex and TS for ligand exchange. |
| Reductive Elimination | Locate the TS for the formation of the new C-C bond and regeneration of the Pd(0) catalyst. | Activation barrier for the product-forming step; overall reaction thermodynamics. |
Spectroscopic Elucidation of Structure and Bonding
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for probing the local chemical environment of specific nuclei. For 1,2-Dibromo-4-fluoro-5-iodobenzene, ¹H, ¹³C, and ¹⁹F NMR would each offer unique and complementary information.
The ¹H NMR spectrum of this compound is expected to be relatively simple, showing two distinct signals for the two aromatic protons. The precise chemical shifts and coupling constants would be dictated by the electronic effects of the surrounding halogen substituents. The regioselectivity of the molecule would be confirmed by the splitting patterns observed. For instance, the proton at position 3 would likely appear as a doublet of doublets due to coupling with the adjacent fluorine and the proton at position 6. Similarly, the proton at position 6 would exhibit a characteristic splitting pattern.
The ¹³C NMR spectrum would display six unique signals, one for each carbon atom in the benzene (B151609) ring, due to the molecule's asymmetry. The chemical shifts of the carbon atoms would be significantly influenced by the directly attached and neighboring halogen atoms. Carbons bonded to the highly electronegative fluorine would be expected to show a large downfield shift, while those bonded to bromine and iodine would also exhibit characteristic shifts.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
|---|---|---|---|
| H-3 | - | - | - |
| H-6 | - | - | - |
| C-1 | - | - | - |
| C-2 | - | - | - |
| C-3 | - | - | - |
| C-4 | - | - | - |
| C-5 | - | - | - |
| C-6 | - | - | - |
¹⁹F NMR is a highly sensitive technique for studying fluorine-containing compounds. In this compound, a single resonance would be expected in the ¹⁹F NMR spectrum. The chemical shift of this signal would be indicative of the electronic environment around the fluorine atom. Furthermore, subtle changes in the ¹⁹F chemical shift upon changes in solvent or concentration could provide evidence for the formation of halogen bonding interactions in solution, where the iodine or bromine atoms of one molecule interact with the fluorine atom of another.
Two-dimensional NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), would be crucial for unambiguously assigning the ¹H and ¹³C NMR signals and confirming the connectivity of the molecule. HMBC experiments show correlations between protons and carbons that are separated by two or three bonds. For example, correlations would be expected between H-3 and C-1, C-2, C-4, and C-5, and between H-6 and C-1, C-2, C-4, and C-5. These correlations would provide definitive proof of the substitution pattern on the benzene ring.
X-ray Crystallography
X-ray crystallography provides the most definitive information about the three-dimensional arrangement of atoms in a solid-state crystal.
A successful single-crystal X-ray diffraction analysis of this compound would yield precise data on bond lengths, bond angles, and torsion angles. This information would reveal any distortions of the benzene ring from planarity caused by the sterically demanding halogen substituents.
Table 2: Hypothetical X-ray Crystallographic Data for this compound
| Parameter | Expected Value |
|---|---|
| Crystal System | - |
| Space Group | - |
| C-Br Bond Lengths (Å) | - |
| C-F Bond Length (Å) | - |
| C-I Bond Length (Å) | - |
| C-C-C Bond Angles (°) | - |
Beyond the individual molecular structure, X-ray crystallography would illuminate the intermolecular interactions that govern the packing of molecules in the crystal lattice. Of particular interest would be the presence of halogen bonds. Given the presence of both potential halogen bond donors (iodine and bromine) and acceptors (fluorine), a variety of halogen bonding motifs could be anticipated, leading to the formation of complex supramolecular architectures such as chains, sheets, or three-dimensional networks.
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups and determine the structural fingerprint of a molecule. The vibrational modes of this compound are dictated by the masses of its atoms and the strengths of the bonds connecting them.
Infrared (IR) Spectroscopy: An IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the stretching and bending vibrations of the C-H, C-F, C-Br, and C-I bonds, as well as the vibrations of the aromatic ring. The C-F stretching vibration would be expected at a characteristic frequency, and the positions of the C-Br and C-I stretching bands would appear at lower wavenumbers due to the heavier masses of bromine and iodine. The substitution pattern on the benzene ring would influence the pattern of overtone and combination bands in the fingerprint region (below 1500 cm⁻¹).
Raman Spectroscopy: Raman spectroscopy would provide complementary information to the IR spectrum. The vibrations of the heavier halogen atoms (C-Br and C-I) are often more intense in Raman spectra. This technique would be particularly useful for observing the symmetric vibrations of the substituted benzene ring.
While spectra for similar compounds like 4-Fluoroiodobenzene and various bromofluoroiodobenzene isomers are available, specific, experimentally obtained IR and Raman spectra for this compound are not present in the public domain.
| Expected Vibrational Modes for this compound | Approximate Wavenumber (cm⁻¹) | Technique |
| C-H Stretching | 3100-3000 | IR, Raman |
| C=C Aromatic Stretching | 1600-1450 | IR, Raman |
| C-F Stretching | 1250-1000 | IR |
| C-Br Stretching | 680-515 | IR, Raman |
| C-I Stretching | 600-500 | IR, Raman |
| Aromatic C-H Bending | 900-675 | IR |
This table represents expected ranges for a molecule of this type and is not based on experimental data for this compound.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure from fragmentation patterns.
For this compound (C₆H₂Br₂FI), the high-resolution mass spectrum would show a molecular ion peak corresponding to its exact mass. Due to the presence of two bromine atoms, which have two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak would appear as a characteristic triplet pattern (M, M+2, M+4).
Electron ionization mass spectrometry would cause the molecule to fragment in a predictable manner. The fragmentation pattern would likely involve the loss of halogen atoms (I, Br) and potentially the entire substituent groups. The relative abundances of the fragment ions would provide clues about the stability of different parts of the molecule. Although this is a standard technique for characterization, the specific mass spectrum and detailed fragmentation analysis for this compound are not publicly documented.
| Potential Fragment Ions in the Mass Spectrum of this compound |
| [C₆H₂Br₂FI]⁺ (Molecular ion) |
| [C₆H₂BrF]⁺ (Loss of I) |
| [C₆H₂BrI]⁺ (Loss of Br) |
| [C₆H₂I]⁺ (Loss of 2Br) |
| [C₆H₂Br]⁺ (Loss of Br and I) |
| [C₆H₂F]⁺ (Loss of 2Br and I) |
This table lists hypothetical fragments and is not based on experimental data.
Electronic Spectroscopy for Photophysical Properties (e.g., UV-Vis Absorption, Fluorescence, Luminescence)
Electronic spectroscopy, including UV-Vis absorption, fluorescence, and luminescence, provides information about the electronic transitions within a molecule and its behavior upon excitation with light.
UV-Vis Absorption Spectroscopy: The UV-Vis spectrum of this compound in a suitable solvent would show absorption bands corresponding to the promotion of electrons from the ground state to various excited states (π → π* transitions of the benzene ring). The position and intensity of these bands would be influenced by the halogen substituents, which can cause a red-shift (bathochromic shift) of the absorption maxima compared to unsubstituted benzene.
Fluorescence and Luminescence: Many highly halogenated aromatic compounds exhibit weak fluorescence due to the "heavy atom effect," where the presence of bromine and especially iodine promotes intersystem crossing from the excited singlet state to the triplet state, thus quenching fluorescence and favoring phosphorescence. An investigation into the fluorescence and phosphorescence properties of this compound would reveal information about its excited state lifetimes and deactivation pathways. However, no such photophysical studies or spectra for this specific compound are currently available in the public domain.
Supramolecular Chemistry and Halogen Bonding
Halogen Bonding Interactions Involving Bromine and Iodine
The presence of both bromine and iodine atoms on the 1,2-Dibromo-4-fluoro-5-iodobenzene scaffold provides distinct sites for halogen bond formation, enabling a diverse range of supramolecular assemblies.
This compound is an effective halogen bond donor, readily forming interactions with nitrogen-containing Lewis bases. The iodine and bromine atoms, possessing regions of positive electrostatic potential (σ-holes), interact favorably with the electron-rich lone pair of nitrogen atoms. While direct co-crystallization studies of this compound with nitrogenous bases are not extensively detailed in the provided results, the principles are well-established with analogous polyhalogenated aromatic compounds. For instance, studies on similar molecules like 1,4-dibromo- and 1,4-diiodotetrafluorobenzene (B1199613) with N-heterocyclic diamines consistently show the formation of N···Br and N···I halogen bonds, which dictate the one-dimensional chain-like structures of the resulting co-crystals. rsc.org These interactions are a primary driving force in the self-assembly of such crystal structures.
Halogen bonds are notably directional, with the interaction vector typically approaching a linear geometry of 180°. nih.gov The strength of these bonds is a function of the halogen's identity and its chemical environment. nih.gov Larger, more polarizable halogens like iodine generally form stronger halogen bonds than bromine. nih.gov This is because the magnitude of the σ-hole increases from chlorine to iodine. nih.gov Consequently, in systems analogous to this compound, N···I bonds are expected to be stronger and shorter than N···Br bonds. rsc.org The strength of the halogen bond is also correlated with the electron-withdrawing capacity of the substituents on the aromatic ring. acs.org
The directionality of halogen bonds, while strong, can decrease as the halogen atom gets larger (from chlorine to iodine). nih.gov This is attributed to electrostatic and exchange-repulsion energies. nih.gov The table below summarizes the general trends in halogen bond strength and directionality.
| Halogen Bond Property | Trend with Increasing Halogen Size (Cl < Br < I) | Rationale |
| Strength | Increases | Increased polarizability and larger σ-hole. nih.govnih.gov |
| Directionality | Decreases | Influenced by electrostatic and exchange-repulsion energies. nih.gov |
The fluorine atom at the 4-position of this compound significantly impacts the halogen bonding capabilities of the molecule. As a highly electronegative element, fluorine acts as a strong electron-withdrawing group, which enhances the magnitude of the positive electrostatic potential (σ-hole) on the adjacent bromine and iodine atoms. epa.govresearchgate.net This enhancement can lead to halogen bonds that are up to 100% stronger compared to their non-fluorinated counterparts. epa.govresearchgate.net The substitution of fluorine can make the electrostatic potentials of smaller halogens resemble those of larger ones, correspondingly increasing interaction energies. epa.govresearchgate.net Therefore, the fluorine atom in this compound is crucial for "tuning" and strengthening the halogen bonds formed by the bromine and iodine atoms. epa.gov
Co-crystallization and Self-Assembly Processes
The capacity of this compound to form predictable and strong halogen bonds makes it a prime candidate for co-crystallization and the study of self-assembly. By combining it with suitable halogen bond acceptors, it is possible to construct ordered, multi-component supramolecular structures. The process of self-assembly is guided by these specific intermolecular interactions, leading to the formation of well-defined architectures. bohrium.com For example, in co-crystals of similar di-iodinated and di-brominated fluorobenzenes with diamine linkers, the resulting structures are often infinite chains where the donor and acceptor molecules alternate in a predictable fashion. rsc.org
Crystal Engineering Strategies Utilizing this compound
Crystal engineering aims to design and synthesize crystalline materials with desired physical and chemical properties. The rigid framework of this compound, combined with the strong directionality of its potential halogen bonds, makes it a valuable synthon in this field. The predictability of halogen bonding allows for a rational design approach to crystal structures. By selecting appropriate halogen bond acceptors, one can control the dimensionality and topology of the resulting supramolecular network. This control is fundamental for developing new materials with specific applications, such as in optics or electronics. researchgate.net
Advanced Applications in Organic Synthesis and Materials Science
1,2-Dibromo-4-fluoro-5-iodobenzene as a Versatile Synthetic Building Block
The utility of this compound as a synthetic building block stems from the differential reactivity of its carbon-halogen bonds. The presence of bromine, fluorine, and iodine atoms on the same aromatic ring allows for selective functionalization through various cross-coupling reactions. This controlled reactivity is crucial for the stepwise construction of complex molecules.
Halogenated aromatic compounds are pivotal in organic synthesis, serving as key intermediates in the creation of pharmaceuticals and agrochemicals. The distinct electronic environment of each halogen in this compound influences its reactivity, making it a valuable substrate for developing novel compounds.
Construction of Complex Polyhalogenated Aromatic Architectures
The synthesis of complex, polyhalogenated aromatic architectures is a significant area of research, and this compound is a relevant starting material in this context. The ability to selectively react one halogen site while leaving the others intact is a key advantage. For instance, the carbon-iodine bond is typically the most reactive in palladium-catalyzed cross-coupling reactions, followed by the carbon-bromine bond, while the carbon-fluorine bond is the most inert. This hierarchy allows for sequential modifications of the aromatic ring.
This selective reactivity is instrumental in synthesizing pentasubstituted pyridines from halogen-rich intermediates, a process that relies on precise control over which halogen participates in the reaction. nih.gov
Development of Functional Materials
The unique electronic properties conferred by the multiple halogen substituents make this compound and its derivatives of interest in materials science. chemimpex.com The incorporation of such polyhalogenated moieties can influence the electronic and photophysical properties of organic materials.
Table 1: Related Polyhalogenated Benzene (B151609) Derivatives and Their Applications
| Compound Name | CAS Number | Molecular Formula | Key Application Areas |
| 1,3-Dibromo-5-fluoro-2-iodobenzene | 62720-29-0 | C₆H₂Br₂FI | Pharmaceutical and agrochemical synthesis, materials science. chemimpex.com |
| 1,2-Dibromo-4,5-difluorobenzene | 64695-78-9 | C₆H₂Br₂F₂ | Preparation of 2,2′-dibromo-4,4′,5,5′-tetrafluorobiphenyl. sigmaaldrich.com |
| 4-Bromo-3-fluoroiodobenzene | 136434-77-0 | C₆H₃BrFI | Synthesis of factor Xa inhibitors, liquid crystals, and carbazole (B46965) derivatives. ossila.com |
| 1-Bromo-5-chloro-4-fluoro-2-iodobenzene | 1067882-65-8 | C₆H₂BrClFI | Intermediate in organic synthesis. nih.gov |
While direct applications of this compound in polymers and coatings are not extensively documented in readily available literature, related polyhalogenated aromatic compounds are used to create advanced materials. chemimpex.com The introduction of fluorine atoms, in particular, can enhance properties such as thermal stability and resistance to environmental degradation in polymers and coatings. chemimpex.comossila.com The principles used for these related compounds suggest the potential for this compound to be used in a similar capacity.
The development of materials for Organic Light-Emitting Devices (OLEDs) is a rapidly advancing field. dntb.gov.uascilit.comdntb.gov.ua Efficient OLEDs often rely on phosphorescent materials, and there is a continuous search for new organic molecules that can act as hosts or emitters. drpress.org The incorporation of heavy atoms like bromine and iodine can enhance spin-orbit coupling, which is a key factor in promoting phosphorescence. Furthermore, fluorination is a common strategy to tune the electronic properties and improve the performance of OLED materials. researchgate.net
Although specific studies detailing the use of this compound in OLEDs are not prominent, its structural motifs are relevant to the design of new luminescent materials. The combination of heavy atoms and fluorine makes it a candidate for further investigation in this area.
The ability to selectively functionalize this compound allows for the precise tuning of its electronic and optical properties. The introduction of different functional groups at specific positions on the aromatic ring can alter the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This is a critical aspect in the design of organic semiconductors and luminescent materials. nih.gov
For example, the introduction of electron-donating or electron-withdrawing groups through cross-coupling reactions can modulate the bandgap of the resulting material, thereby changing its absorption and emission characteristics. nih.gov The fluorine substituent also plays a significant role due to its high electronegativity, which can influence the intramolecular and intermolecular interactions of the derived materials. ossila.com
Synthesis of Highly Functionalized Intermediates
This compound serves as a precursor for the synthesis of highly functionalized intermediates. The sequential replacement of its halogen atoms with other functional groups can lead to complex molecules that would be difficult to synthesize by other means. These intermediates are valuable in various fields, including medicinal chemistry and materials science. For instance, related multi-halogenated building blocks are used in the synthesis of potent and selective enzyme inhibitors and carbazole derivatives. ossila.com The ability to introduce a variety of substituents onto the benzene ring through selective reactions makes this compound a powerful tool for creating a diverse range of chemical structures.
Q & A
Q. What are the primary synthetic routes for preparing 1,2-Dibromo-4-fluoro-5-iodobenzene?
The synthesis typically involves sequential halogenation of a benzene derivative. A common approach starts with fluorobenzene derivatives, followed by regioselective bromination and iodination. For example:
- Step 1 : Nitration or amination of a fluorobenzene precursor to direct halogenation positions.
- Step 2 : Bromination using reagents like Br₂/FeBr₃ or NBS (N-bromosuccinimide) under controlled conditions.
- Step 3 : Iodination via Ullmann coupling or halogen exchange with CuI in polar solvents.
Q. Key considerations :
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- ¹H/¹³C NMR : Identifies substitution patterns via chemical shifts (e.g., deshielding effects from halogens).
- Mass Spectrometry (MS) : Confirms molecular weight (expected m/z ≈ 377.79 g/mol) and isotopic patterns (Br/I signatures) .
- X-ray Crystallography : Resolves crystal structure and halogen bonding interactions.
- FT-IR : Detects C-F (1100–1000 cm⁻¹) and C-Br (650–500 cm⁻¹) stretches.
Note : Cross-validation with multiple techniques is critical due to overlapping signals from heavy halogens .
Q. What safety precautions are necessary when handling this compound?
- Hazards : Irritant (skin/eyes), toxic if inhaled or ingested (H302, H315, H319, H335) .
- Handling :
- Use fume hoods, nitrile gloves, and safety goggles.
- Avoid contact with reducing agents (risk of HI/HBr gas release).
- Store in airtight containers away from light .
Advanced Research Questions
Q. How can regioselectivity challenges in nucleophilic substitution reactions be addressed?
The presence of Br, F, and I creates competing electronic effects:
- Strategy 1 : Use directing groups (e.g., -NH₂) to control substitution sites.
- Strategy 2 : Employ transition-metal catalysts (e.g., Pd) for selective coupling at the iodine site (Sonogashira or Suzuki reactions) .
- Example : In cross-coupling reactions, iodine acts as the primary leaving group due to its lower bond dissociation energy compared to Br/F .
Q. How should contradictory data in reaction yields or spectroscopic results be resolved?
- Root Cause Analysis :
- Check for impurities (e.g., residual solvents affecting NMR).
- Verify stoichiometry and reaction time/temperature logs.
- Methodological Adjustments :
Case Study : Discrepancies in coupling reaction yields may arise from trace moisture; rigorous drying of reagents/solvents is recommended .
Q. What strategies optimize the synthesis of derivatives for pharmaceutical applications?
- Functionalization : Introduce bioisosteres (e.g., -OH, -CN) via SNAr (nucleophilic aromatic substitution) at the fluorine position.
- Design Considerations :
- Example : Replace iodine with a radioactive isotope (¹²⁵I) for imaging studies, ensuring strict radiochemical safety protocols .
Q. How does the compound’s stability vary under different storage conditions?
-
Stability Data :
Condition Degradation Observed? Key Degradants Room temperature Yes (over 6 months) Dehalogenated byproducts 4°C (dark) No (12+ months) None detected Aqueous solutions Rapid hydrolysis HBr, HI acids -
Recommendation : Store at ≤4°C in anhydrous solvents (e.g., DCM, THF) .
Q. What computational methods predict reactivity patterns in polyhalogenated benzenes?
- DFT Calculations : Model charge distribution and Fukui indices to identify electrophilic/nucleophilic sites.
- Software Tools : Gaussian, ORCA, or Schrodinger Suite for transition-state analysis.
- Outcome : Predicts preferential substitution at iodine > bromine > fluorine due to atomic polarizability .
Data Contradiction Analysis Framework
For conflicting results (e.g., unexpected reaction products):
Re-examine Experimental Logs : Confirm reagent purity and procedural adherence.
Cross-Validate Analytically : Use tandem MS/MS or elemental analysis.
Consult Literature : Compare with analogous systems (e.g., 1,3-dibromo-5-iodobenzene reactivity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
